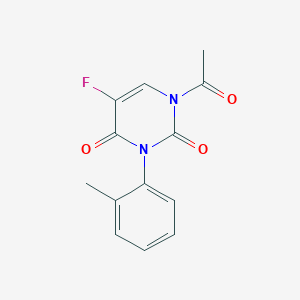
A-OT-Fu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-OT-Fu is a synthetic compound that has garnered significant attention in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-OT-Fu typically involves a multi-step process that includes the formation of intermediate compounds. The initial step often involves the reaction of a precursor compound with a fluorinating agent under controlled conditions. This is followed by a series of purification steps to isolate the desired product. Common reagents used in the synthesis include organozinc compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
A-OT-Fu undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions to ensure selectivity and yield. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield fluorinated alcohols or ketones, while reduction may produce fluorinated hydrocarbons .
Scientific Research Applications
A-OT-Fu has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of A-OT-Fu involves its interaction with specific molecular targets. This compound is known to bind to certain enzymes and receptors, modulating their activity. The pathways involved in its mechanism of action include signal transduction and gene expression regulation. Computational methods and experimental studies have been used to elucidate these mechanisms .
Comparison with Similar Compounds
A-OT-Fu can be compared with other fluorinated compounds, such as trifluoromethylbenzene and fluorobenzene. While these compounds share some similarities in terms of their chemical structure and reactivity, this compound is unique due to its specific functional groups and higher stability. This uniqueness makes it particularly valuable in applications where stability and reactivity are crucial .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable subject of study and application in chemistry, biology, medicine, and industry. Continued research on this compound is likely to uncover even more applications and deepen our understanding of its mechanisms of action.
Properties
Molecular Formula |
C13H11FN2O3 |
|---|---|
Molecular Weight |
262.24 g/mol |
IUPAC Name |
1-acetyl-5-fluoro-3-(2-methylphenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H11FN2O3/c1-8-5-3-4-6-11(8)16-12(18)10(14)7-15(9(2)17)13(16)19/h3-7H,1-2H3 |
InChI Key |
YZONFYDGFVRFEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CN(C2=O)C(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















